7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-7(12)9-6-3-5(8(13)14)10-11(4)6/h2-3H,1H3,(H,9,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDCHOXWPFNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The reaction conditions are mild and do not require expensive catalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the carboxylic acid group.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Amides and esters, depending on the nucleophile used.
Scientific Research Applications
Antihypertensive Properties
One of the notable applications of pyrazolo[1,5-a]pyrimidine derivatives, including 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is in the development of antihypertensive agents. Research has shown that modifications in the pyrazolo[1,5-a]pyrimidine structure can lead to compounds with enhanced activity against hypertension. For instance, certain derivatives have demonstrated superior efficacy compared to established medications like losartan in animal models of hypertension .
Antiparasitic Activity
Recent studies have investigated the antiparasitic potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, complexes formed with metals such as copper and zinc have shown promising results against various parasitic infections, including those caused by Leishmania spp. and Trypanosoma cruzi. These metal complexes exhibited a better selectivity index compared to traditional drugs like Glucantime and benznidazole, indicating their potential as effective antiparasitic agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. Some derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways. Studies suggest that these compounds can act as inhibitors of specific kinases involved in cancer progression .
Synthesis and Structural Variations
The synthesis of this compound has been achieved through various methodologies that enhance its yield and purity. Recent advancements include green synthetic strategies that utilize environmentally friendly reagents and conditions. Such methods not only improve the efficiency of synthesis but also contribute to sustainable practices in pharmaceutical development .
Potential as Cannabinoid Receptor Modulators
Research has indicated that certain derivatives of pyrazolo[1,5-a]pyrimidine can act as selective modulators for cannabinoid receptors. This application is particularly relevant in the context of developing therapeutics for pain management and other disorders associated with the endocannabinoid system. The structural diversity offered by these compounds allows for targeted drug design aimed at specific receptor interactions .
Case Study 1: Antihypertensive Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their antihypertensive effects in spontaneously hypertensive rats (SHR). The most active compound demonstrated significant reductions in blood pressure compared to controls.
Case Study 2: Antiparasitic Efficacy
In vitro assays were conducted on metal complexes derived from pyrazolo[1,5-a]pyrimidine against Leishmania spp., revealing IC50 values lower than those for standard treatments. These findings suggest a potential new avenue for treating parasitic infections.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as tyrosine kinases and phosphodiesterases . These interactions disrupt cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
- 5-Methyl-7-oxo-2-(phenylamino)-N-(4-phenylthiazol-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and its antimicrobial properties make it a valuable compound for further research and development.
Biological Activity
7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 197367-68-3) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on various research findings.
- Molecular Formula : CHNO
- Molecular Weight : 193.16 g/mol
- CAS Number : 197367-68-3
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various carbonyl compounds. For instance, a recent study reported the successful synthesis of 7-methyl derivatives using dimethyl acetylenedicarboxylate and aminopyrazoles under optimized conditions involving KHSO as a catalyst in an aqueous-alcohol medium .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In one study, compounds derived from this scaffold reduced cell viability significantly compared to untreated controls .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| 7-Methyl-5-oxo derivative | A549 | 66% |
| Cisplatin (control) | A549 | 50% |
This suggests that the compound may serve as a lead in developing new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, certain pyrazolo[1,5-a]pyrimidine derivatives have shown antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. For example, compounds with specific substituents demonstrated selective inhibition against resistant strains including those resistant to linezolid and tedizolid .
The proposed mechanism for the anticancer activity of these compounds involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of specific functional groups within the structure appears to enhance their interaction with cellular targets involved in cell cycle regulation and apoptosis .
Case Studies
- Study on Anticancer Activity : A study examined the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on A549 cells. The results indicated that structural modifications significantly impacted their efficacy, with some derivatives exhibiting low cytotoxicity towards non-cancerous cells while maintaining potent activity against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of these compounds against resistant bacterial strains. The findings highlighted their potential as novel agents in combating antibiotic resistance in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives?
- Methodological Answer : A key approach involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C for 24 hours, yielding the core pyrazolo[1,5-a]pyrimidine scaffold . Subsequent hydrolysis of the ester group using LiOH in aqueous methanol (54% yield) and amidation with bis(pentafluorophenyl) carbonate (BPC) enables derivatization at the carboxy function .
Q. How are structural and purity analyses performed for these compounds?
- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between diastereomers in amidation products).
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylic acids).
- HRMS : Validates molecular formulae and fragmentation patterns .
Q. What solvents and conditions are optimal for cyclization reactions in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Acetic acid at 80°C is standard for cyclization, but temperatures >80°C risk Boc-group cleavage, leading to byproducts. Prolonged reaction times (24 hours) improve yields (up to 95%) while minimizing decomposition .
Advanced Research Questions
Q. How can researchers address challenges in hydrolyzing ester intermediates to carboxylic acids?
- Methodological Answer : Traditional NaOH hydrolysis may fail due to steric hindrance or acid sensitivity. Instead, LiOH in aqueous methanol under reflux (6–12 hours) effectively cleaves esters without degrading the pyrazolo[1,5-a]pyrimidine core. Post-reaction neutralization with HCl and crystallization enhance purity .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in activity (e.g., cathepsin inhibition vs. COX-2 selectivity) often arise from substituent effects. Systematic SAR studies should:
- Vary substituents : Test Boc-protected amines vs. benzyl groups at position 5 .
- Compare bioisosteres : Replace trifluoromethyl groups with chlorophenyl or tolylazo moieties to modulate lipophilicity and target binding .
- Validate assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
Q. How can reaction yields be improved during amidation of the carboxylic acid intermediate?
- Methodological Answer : BPC outperforms CDI or EEDQ in activating the carboxy group, achieving 55–87% yields. Key steps:
- Activation : React BPC with the carboxylic acid in dry THF to form a pentafluorophenyl ester.
- Amine coupling : Use 1:1 amine/triethylamine mixtures to scavenge HF byproducts.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted amines .
Q. What are the implications of pyrazolo[1,5-a]pyrimidine core modifications on physicochemical properties?
- Methodological Answer :
- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability but may reduce solubility (logP increases by ~1 unit) .
- Aminoethyl side chains : Improve water solubility (e.g., via protonation at physiological pH) but require Boc protection to prevent premature degradation during synthesis .
Key Recommendations for Researchers
- Optimize cyclization : Monitor reaction progress via TLC to avoid over-degradation.
- Prioritize BPC for amidation : Ensures reproducibility and scalability.
- Leverage SAR libraries : Test diverse substituents (e.g., trifluoromethyl, benzamido) to balance potency and drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
